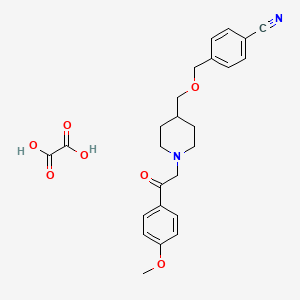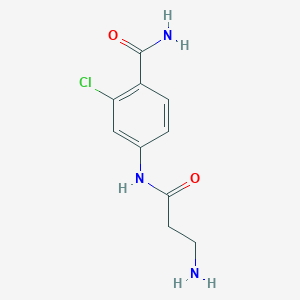![molecular formula C12H7ClN2O B2854833 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-57-0](/img/structure/B2854833.png)
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7ClN2O . It is a derivative of oxazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine and its derivatives has been studied for their potential as antibacterial agents . The synthesis involves a series of reactions, and the resulting compounds have shown good activity profile against certain strains of bacteria .Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring, to which a 2-chlorophenyl group is attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine include a predicted density of 1.356±0.06 g/cm3, a melting point of 92-93 °C, and a predicted boiling point of 340.6±22.0 °C . Its molar mass is 230.65 .Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Antimicrobial Activity
Molecular modeling and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been conducted, revealing significant antimicrobial activities against various bacteria and fungi strains. The compounds demonstrated good to strong antimicrobial activities, and molecular docking simulations were performed to evaluate interactions with the DNA gyrase enzyme. Density Functional Theory (DFT) and ADME prediction were also utilized in this research to assess the molecular and electronic properties of these compounds, contributing to a better understanding of their behavior and potential applications in antimicrobial treatments (Celik, Erol, & Kuyucuklu, 2021).
Palladium-Catalyzed Arylation
The palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine has been studied, demonstrating an efficient process that operates under mild conditions. The reaction tolerates a variety of aryl halides, including those with derivatized amino acids, and provides evidence for facile deprotonation of oxazolo[4,5-b]pyridine under the reaction conditions. This research offers valuable insights into the chemical behavior of oxazolo[4,5-b]pyridine and its potential applications in various chemical syntheses (Zhuravlev, 2006).
Fluorescence Properties
Fluorescence properties of derivatives of oxazolo[4,5-b]pyridyne have been extensively investigated. The introduction of various substituents into the oxazolo[4,5-b]pyridine molecule was found to increase both the ground and excited state dipole moments, resulting in strong charge transfer character fluorescence. This study provides a comprehensive understanding of the fluorescence behavior of these compounds, paving the way for their potential use in various applications, such as sensing and imaging technologies (Mac et al., 2007).
Zukünftige Richtungen
The future directions for research on 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine could involve further exploration of its antibacterial properties . Given the increasing resistance to antibiotics, new bacterial inhibitors like this compound could be valuable . Additionally, other biological activities of oxazolo[4,5-b]pyridine derivatives could be explored, as they have been associated with a wide spectrum of potential applications, including antimicrobial, herbicidal, antihelmintic, antioxidant, and antitumoral properties .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRAJRRCSPZYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2854751.png)




![2-[bis(2-methyl-1H-indol-3-yl)methyl]-6-methoxyphenol](/img/structure/B2854757.png)




![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)

